1-(2-Furyl)propane-1,2-dione
1-(2-Furyl)propane-1,2-dione
Alpha-Furyl methyl diketone, also known as 1-(2-furanyl)-1, 2-propanedione, belongs to the class of organic compounds known as aryl ketones. These are organic aromatic compounds that contain a ketone group substituted at one C-atom with an aryl group. They have the generic structure RC(=O)R', where R = aryl group and R'=organyl group. Alpha-Furyl methyl diketone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, Alpha-furyl methyl diketone is primarily located in the cytoplasm. Outside of the human body, Alpha-furyl methyl diketone can be found in coffee and coffee products. This makes Alpha-furyl methyl diketone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1438-92-2
VCID:
VC20955784
InChI:
InChI=1S/C7H6O3/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3
SMILES:
CC(=O)C(=O)C1=CC=CO1
Molecular Formula:
C7H6O3
Molecular Weight:
138.12 g/mol
1-(2-Furyl)propane-1,2-dione
CAS No.: 1438-92-2
Cat. No.: VC20955784
Molecular Formula: C7H6O3
Molecular Weight: 138.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-Furyl methyl diketone, also known as 1-(2-furanyl)-1, 2-propanedione, belongs to the class of organic compounds known as aryl ketones. These are organic aromatic compounds that contain a ketone group substituted at one C-atom with an aryl group. They have the generic structure RC(=O)R', where R = aryl group and R'=organyl group. Alpha-Furyl methyl diketone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, Alpha-furyl methyl diketone is primarily located in the cytoplasm. Outside of the human body, Alpha-furyl methyl diketone can be found in coffee and coffee products. This makes Alpha-furyl methyl diketone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1438-92-2 |
| Molecular Formula | C7H6O3 |
| Molecular Weight | 138.12 g/mol |
| IUPAC Name | 1-(furan-2-yl)propane-1,2-dione |
| Standard InChI | InChI=1S/C7H6O3/c1-5(8)7(9)6-3-2-4-10-6/h2-4H,1H3 |
| Standard InChI Key | JXZJRYDTSDCGLO-UHFFFAOYSA-N |
| SMILES | CC(=O)C(=O)C1=CC=CO1 |
| Canonical SMILES | CC(=O)C(=O)C1=CC=CO1 |
| Melting Point | 60-61°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator